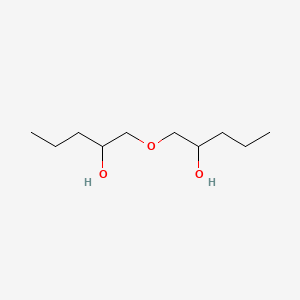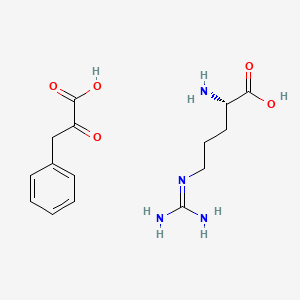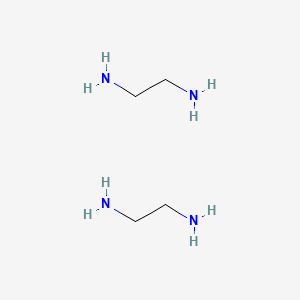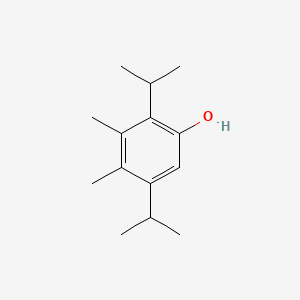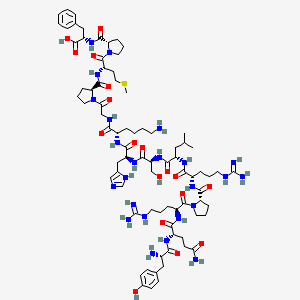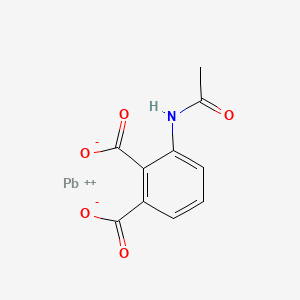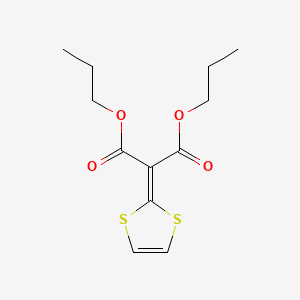
1,1-Bis(allyloxy)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(allyloxy)pentane is an organic compound with the molecular formula C11H20O2. It is also known as pentane, 1,1-bis(2-propen-1-yloxy)-. This compound is characterized by the presence of two allyloxy groups attached to the first carbon of a pentane chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(allyloxy)pentane can be synthesized through the reaction of pentanal with allyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(allyloxy)pentane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of pentanal or pentanoic acid derivatives.
Reduction: Formation of pentanol derivatives.
Substitution: Formation of various substituted pentane derivatives.
Applications De Recherche Scientifique
1,1-Bis(allyloxy)pentane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-bis(allyloxy)pentane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1-Bis(methoxy)pentane: Similar structure but with methoxy groups instead of allyloxy groups.
1,1-Bis(ethoxy)pentane: Similar structure but with ethoxy groups instead of allyloxy groups.
1,1-Bis(propyloxy)pentane: Similar structure but with propyloxy groups instead of allyloxy groups.
Uniqueness: 1,1-Bis(allyloxy)pentane is unique due to the presence of allyloxy groups, which provide different reactivity compared to methoxy, ethoxy, or propyloxy groups. The allyloxy groups can participate in additional reactions such as polymerization, making this compound versatile for various applications.
Propriétés
Numéro CAS |
74549-17-0 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1,1-bis(prop-2-enoxy)pentane |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h5-6,11H,2-4,7-10H2,1H3 |
Clé InChI |
KWRBYSVDENXDJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



